![molecular formula C23H19F3N2O4 B4301889 2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate](/img/structure/B4301889.png)
2-{benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate
Overview
Description
2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate has been found to have anti-inflammatory and analgesic properties, which make it effective in the treatment of various inflammatory conditions. It has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate in lab experiments is its ability to inhibit COX-2, which makes it a useful tool for studying the role of COX-2 in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate. One direction is to further investigate its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Another direction is to study its safety and efficacy in humans, as it has shown promising results in animal studies. Additionally, further studies are needed to determine its potential use in the treatment of other inflammatory conditions.
Scientific Research Applications
2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties and has been used in the treatment of various inflammatory conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[N-benzyl-2-nitro-4-(trifluoromethyl)anilino]ethyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O4/c24-23(25,26)19-11-12-20(21(15-19)28(30)31)27(16-17-7-3-1-4-8-17)13-14-32-22(29)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPETXCBDVCKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Benzyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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